
4-(三氟甲基)噻唑-2-胺
描述
4-(Trifluoromethyl)thiazol-2-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the trifluoromethyl group is significant as it can influence the physical, chemical, and biological properties of the molecule .
Synthesis Analysis
The synthesis of thiazole derivatives, including those with trifluoromethyl groups, often involves multi-component reactions or one-pot procedures. For instance, one-pot, three-component reactions have been used to synthesize 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, which are structurally related to 4-(trifluoromethyl)thiazol-2-amine . Additionally, the synthesis of 4-hydroxy-1,3-thiazoline derivatives from trifluoromethylated precursors has been reported, demonstrating the versatility of trifluoromethylated thiazoles in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of various thiazole derivatives have been determined, providing insights into their molecular conformations and potential isomerism . The influence of the trifluoromethyl group on the molecular geometry and electronic distribution is an important aspect of these analyses.
Chemical Reactions Analysis
Thiazole derivatives, including those with trifluoromethyl groups, can undergo a variety of chemical reactions. These reactions can lead to the formation of polyfunctionally substituted fused pyrimidine derivatives, arylhydrazones, and other heterocyclic amines . The reactivity of these compounds can be further explored to synthesize novel molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethyl)thiazol-2-amine derivatives are influenced by the trifluoromethyl group. This group can affect the compound's spectroscopic properties, such as IR, Raman, and NMR spectra . Additionally, the presence of the trifluoromethyl group can lead to short intermolecular F–F contacts, which may impact the compound's crystalline structure and stability .
科学研究应用
合成类似化合物
4-(三氟甲基)噻唑-2-胺已被用作合成各种类似化合物的前体。例如,它被用于通过次级胺的迈克尔样加成来创建乙酸乙酯 4-(三氟甲基)-2-(氨基乙基)噻唑-5-羧酸酯类似物。该方法还探讨了一次胺(Boy & Guernon, 2005)的使用。
结构多样性支架的开发
该化合物促进了2-亚氨基-4-(三氟甲基)噻唑啉-4-醇衍生物的一锅合成。通过一次胺、芳基异硫氰酸酯和3-溴-1,1,1-三氟丙酮的三组分反应实现了这些衍生物。该过程使得可以构建各种支架,包括异噁唑烷、三唑和丙炔胺衍生物,这些对生物具有兴趣(Dalmal et al., 2014)。
在氟化合物合成中的作用
该化合物在氟代嘧啶和硫代嘧啶的合成中起着重要作用。这种合成涉及2-(二烷基氨基)-1,3-噻唑-4-胺与各种异氰酸酯和三嗪的反应,导致这些化合物的嘧啶环中包含三氟甲基基团(Iaroshenko et al., 2007)。
在腐蚀抑制中的评估
在材料科学领域,4-(三氟甲基)噻唑-2-胺衍生物已被评估其在抑制铁等金属腐蚀中的有效性。量子化学和分子动力学模拟研究提供了这些化合物与金属表面相互作用的见解,有助于开发有效的腐蚀抑制剂(Kaya et al., 2016)。
在抗肿瘤活性中的探索
已合成了一些4-(三氟甲基)噻唑-2-胺衍生物,并通过各种光谱技术确认了它们的结构。这些衍生物已被评估其抗肿瘤活性,有助于开发新的治疗剂(Liu et al., 2011)。
安全和危害
属性
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-10-3(8)9-2/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMGTNMCYLZGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188451 | |
| Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)thiazol-2-amine | |
CAS RN |
349-49-5 | |
| Record name | 4-(Trifluoromethyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

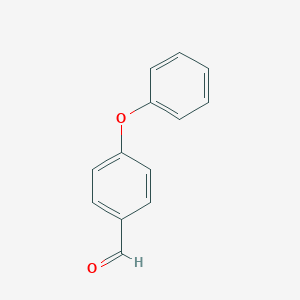
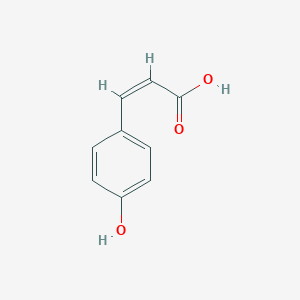
![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
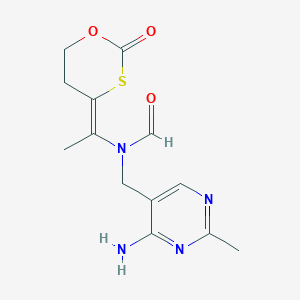
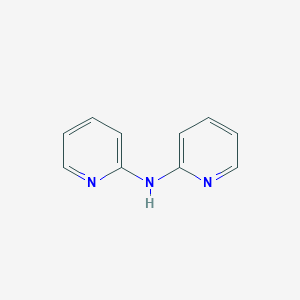
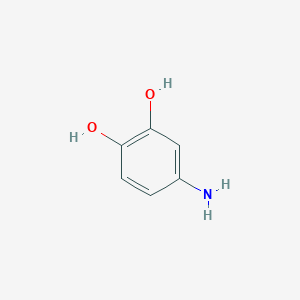
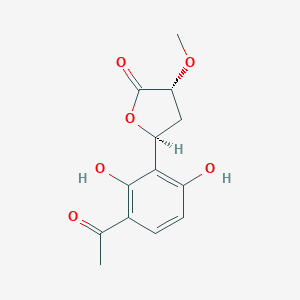
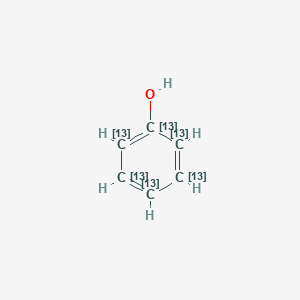
![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
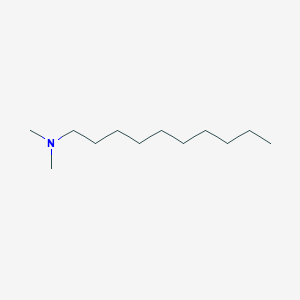
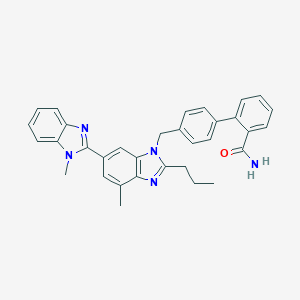
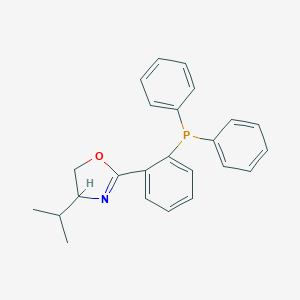
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)